molecular formula C16H16ClFN2O3S B2579548 N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 2034530-51-1

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2579548
CAS No.: 2034530-51-1
M. Wt: 370.82
InChI Key: VXEYLMWDEZZURD-UHFFFAOYSA-N
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Description

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with chlorine, a methoxyethyl group, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the 5-chlorothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is reacted with 2-methoxyethylamine to form the amide linkage. The final step involves the reaction of this intermediate with 4-fluorobenzylamine and oxalyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene and fluorobenzyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-fluorophenyl)oxalamide
  • N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-chlorobenzyl)oxalamide
  • N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-methylbenzyl)oxalamide

Uniqueness

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both the thiophene and fluorobenzyl groups may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c1-23-12(13-6-7-14(17)24-13)9-20-16(22)15(21)19-8-10-2-4-11(18)5-3-10/h2-7,12H,8-9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEYLMWDEZZURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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